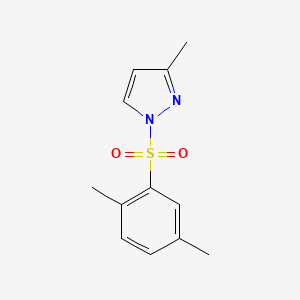
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, which is often present in pharmaceuticals due to its aromatic stability and unique properties. This compound combines the structural elements of a carboxamide, a ketone, and a thiophene derivative, offering a wide range of chemical reactivity and potential applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps:
Formation of the Cinnoline Core : Starting with an appropriate aniline derivative, cyclization is induced with suitable reagents to form the 3-oxo-5,6,7,8-tetrahydrocinnoline core.
Attachment of the Ethyl Linker : The ethyl linker is added via alkylation reactions, ensuring the correct positioning for subsequent steps.
Introduction of the Thiophene Ring : Through Friedel-Crafts acylation, the thiophene ring is attached to the intermediate compound.
Final Coupling to Form Carboxamide : The intermediate is finally converted to the target compound via amidation reactions using appropriate carboxylating agents.
Industrial Production Methods: Industrial production would typically utilize optimized conditions to ensure high yields and purity. This could involve continuous flow synthesis, high-temperature reactions for faster reaction rates, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.
Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.
Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.
Common Reagents and Conditions:
Oxidation : Potassium permanganate, chromium trioxide in acetic acid.
Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.
Substitution : Halogens, organolithium compounds, Grignard reagents.
Major Products Formed:
From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.
From Reduction : Alcohols, amines, or fully reduced heterocycles.
From Substitution : Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:
Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.
Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.
Industry : Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.
Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.
Comparación Con Compuestos Similares
Comparison with similar compounds highlights the unique aspects of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl
Propiedades
IUPAC Name |
4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJRVMRWNZGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)


![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)


![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)
![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)
![ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2367296.png)

![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
